
N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride is a chemical compound with the molecular formula C6H16Cl3N3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride can be achieved through several methods. One common approach involves the reaction of pyrrolidine with methyl chloride in the presence of a suitable solvent. This reaction produces N,N’-dimethylpyrrolidine, which is then subjected to a reduction reaction to yield N3,N3-dimethylpyrrolidine-3,4-diamine .
Industrial Production Methods
In an industrial setting, the production of this compound typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield corresponding N-oxides, while reduction may produce fully saturated amines .
Aplicaciones Científicas De Investigación
N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-dimethylpyrrolidine: A precursor in the synthesis of N3,N3-dimethylpyrrolidine-3,4-diamine trihydrochloride.
Pyrrolidine: The parent compound from which this compound is derived.
N,N-dimethyl-1,3-propanediamine: A structurally similar compound with different chemical properties.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of three hydrochloride groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C6H18Cl3N3 |
|---|---|
Peso molecular |
238.6 g/mol |
Nombre IUPAC |
3-N,3-N-dimethylpyrrolidine-3,4-diamine;trihydrochloride |
InChI |
InChI=1S/C6H15N3.3ClH/c1-9(2)6-4-8-3-5(6)7;;;/h5-6,8H,3-4,7H2,1-2H3;3*1H |
Clave InChI |
DIYRFIRPLNPKRS-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1CNCC1N.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


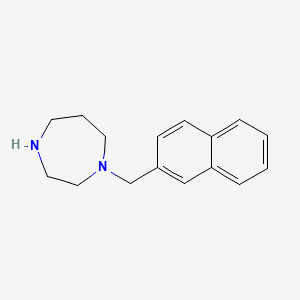
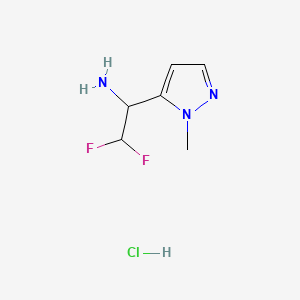
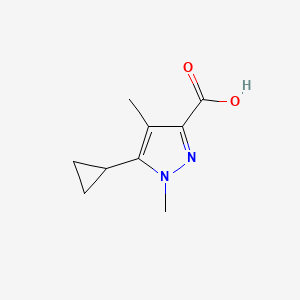
![3-[5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl]propan-1-amine hydrochloride](/img/structure/B13495925.png)
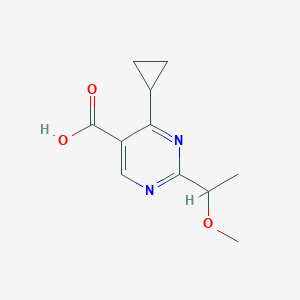
![rac-{[(1R,2S)-2-methoxycyclobutyl]methyl}(methyl)amine](/img/structure/B13495941.png)
![Bicyclo[2.1.1]hexan-2-ol](/img/structure/B13495953.png)

![benzyl 10-amino-1H,2H,3H,4H-benzo[b]1,6-naphthyridine-2-carboxylate](/img/structure/B13495960.png)
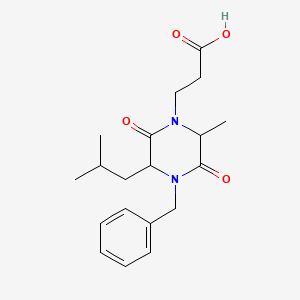
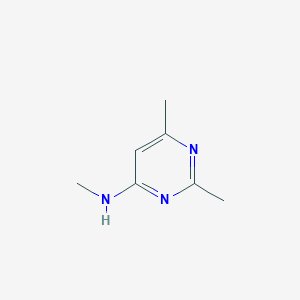

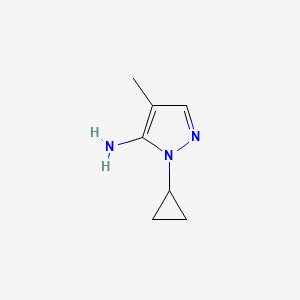
![4-Bromo-1-methoxy-2-[(methoxymethyl)sulfanyl]benzene](/img/structure/B13495987.png)
